molecular formula C24H24FN3O2S B2815136 1-(4-fluorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 851937-36-5

1-(4-fluorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2815136
CAS No.: 851937-36-5
M. Wt: 437.53
InChI Key: GRWHVRVYDIPRFW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is a complex organic compound that features a combination of fluorophenyl, furan, methoxy, and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Synthesis of the Furan-2-ylmethyl Intermediate: Furan derivatives can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.

    Thiourea Formation: The final step involves the reaction of the intermediates with thiourea under appropriate conditions, such as refluxing in ethanol.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and indole moieties.

    Reduction: Reduction reactions could target the nitro groups if present or the thiourea moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science:

Biology

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

    Therapeutics: Possible applications in the treatment of diseases due to its unique structural features.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea
  • 3-(4-bromophenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea

Uniqueness

The presence of the fluorophenyl group in 1-(4-fluorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea imparts unique electronic properties that can influence its reactivity and interactions, making it distinct from its chlorinated or brominated analogs.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2S/c1-16-21(22-14-19(29-2)9-10-23(22)26-16)11-12-28(15-20-4-3-13-30-20)24(31)27-18-7-5-17(25)6-8-18/h3-10,13-14,26H,11-12,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWHVRVYDIPRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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